2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide
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Overview
Description
2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with a pyrrolidine group and a benzamide moiety. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of 2-methyl-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide is the κ-opioid receptor (KOR) . This receptor is a type of opioid receptor that binds to the body’s natural opioids and is involved in pain regulation, stress response, and addiction .
Mode of Action
2-Methyl-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide acts as an antagonist at the KOR Instead, it blocks the receptor and prevents it from being activated by other substances .
Biochemical Pathways
It is known that kor antagonists can influence therelease of dopamine , a neurotransmitter involved in reward and motivation, in certain areas of the brain .
Pharmacokinetics
It is known that kor antagonists can cross the blood-brain barrier, which suggests that this compound may have good bioavailability .
Result of Action
In animal models, 2-methyl-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide has demonstrated antidepressant-like efficacy , attenuated the behavioral effects of stress, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior .
Action Environment
The action of 2-methyl-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide can be influenced by various environmental factors. For example, the presence of other substances that bind to the KOR can affect the compound’s efficacy. Additionally, factors such as pH and temperature could potentially influence the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidine ring.
Attachment of the Benzamide Moiety: The final step involves the coupling of the pyrimidine-pyrrolidine intermediate with a benzoyl chloride derivative to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or benzamide rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.
Biology: The compound is used in studies to understand its effects on cellular processes and pathways.
Industry: It may be explored for its potential use in the development of new materials or as a chemical intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)propan-1-amine: A similar compound with a propan-1-amine group instead of a benzamide moiety.
2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzylamine: A derivative with a benzylamine group.
Uniqueness
2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-6-2-3-7-15(13)16(22)19-12-14-8-9-18-17(20-14)21-10-4-5-11-21/h2-3,6-9H,4-5,10-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTRHKNANVUQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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